GSK065 - 1953156-61-0

GSK065

Catalog Number: EVT-269747
CAS Number: 1953156-61-0
Molecular Formula: C17H15ClN2O4
Molecular Weight: 346.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK065 is a potent inhibitor of kynurenine-3-monooxygenase (KMO).
Source and Classification

GSK065 was developed by GlaxoSmithKline as part of their research into inhibitors targeting kynurenine 3-monooxygenase. It falls under the classification of enzyme inhibitors, specifically targeting metabolic pathways associated with tryptophan metabolism. The compound has been evaluated for its potential therapeutic applications in conditions such as acute pancreatitis and other inflammatory diseases .

Synthesis Analysis

Methods

The synthesis of GSK065 involves several key steps that utilize organic chemistry techniques to construct its molecular framework.

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  2. Reactions: The primary reactions include:
    • Coupling Reactions: To form the core structure, various coupling reactions are employed, often involving palladium-catalyzed cross-coupling methods.
    • Functional Group Modifications: Subsequent steps involve modifications to introduce specific functional groups that enhance the compound's binding characteristics.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological evaluation.

Technical Details

The synthesis process is optimized for yield and efficiency, employing techniques such as high-performance liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation.

Molecular Structure Analysis

Structure

GSK065 features a complex molecular structure characterized by a benzisoxazole core, which is crucial for its binding interactions with kynurenine 3-monooxygenase. The molecular formula is C14_{14}H12_{12}N2_2O2_2, indicating the presence of nitrogen and oxygen atoms that are integral to its activity.

Data

  • Molecular Weight: Approximately 240.26 g/mol
  • 3D Structure: The three-dimensional conformation allows for optimal interactions within the active site of the target enzyme, facilitating effective inhibition.
Chemical Reactions Analysis

Reactions

GSK065 undergoes specific chemical reactions when interacting with kynurenine 3-monooxygenase:

  1. Inhibition Mechanism: GSK065 binds to the active site of kynurenine 3-monooxygenase, preventing substrate access and subsequent enzymatic activity.
  2. Kinetics: Studies indicate that GSK065 exhibits slow onset inhibition with a long residence time on the enzyme, suggesting a robust interaction that prolongs its inhibitory effects .

Technical Details

The kinetics of GSK065 were analyzed through various assays, revealing an IC50_{50} value in the low nanomolar range, indicative of its high potency against the target enzyme .

Mechanism of Action

Process

The mechanism by which GSK065 exerts its effects involves:

  1. Binding: The compound selectively binds to kynurenine 3-monooxygenase, altering the enzyme's conformation.
  2. Inhibition: This binding inhibits the conversion of kynurenine to 3-hydroxykynurenine, thereby affecting downstream metabolic pathways involved in inflammation and neuroprotection.

Data

Kinetic studies have shown that GSK065 has a dissociation half-life significantly longer than many other inhibitors, which is advantageous for sustained therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: GSK065 exhibits stability under physiological conditions, making it suitable for in vivo studies.
  • Reactivity: The compound's functional groups are designed to interact specifically with the target enzyme without undergoing undesired side reactions.
Applications

GSK065 has potential applications in scientific research and therapeutic development:

  • Research Tool: It serves as a valuable tool for studying kynurenine metabolism and its implications in various diseases.
  • Therapeutic Potential: Given its role as an inhibitor of kynurenine 3-monooxygenase, GSK065 may be explored further for treating conditions associated with inflammation and neurodegeneration, such as acute pancreatitis .
Introduction to Kynurenine Pathway Modulation

The kynurenine pathway (KP) serves as the primary catabolic route for the essential amino acid tryptophan, generating biologically active metabolites that regulate immune responses, neurotransmission, and cellular energy homeostasis. This pathway is dynamically activated during inflammation and constitutes a critical interface between metabolic reprogramming and disease pathogenesis. Kynurenine 3-monooxygenase (KMO), a mitochondrial flavin adenine dinucleotide (FAD)-dependent monooxygenase, catalyzes the conversion of kynurenine (KYN) to 3-hydroxykynurenine (3-HK). This reaction positions KMO as a pivotal gatekeeper enzyme that determines the flux of metabolites through neurotoxic (leading to quinolinic acid) or neuroprotective (leading to kynurenic acid, KYNA) branches of the KP [2] [6].

Table 1: Key Metabolites of the Kynurenine Pathway

MetaboliteEnzyme ResponsibleBiological Activity
Kynurenine (KYN)IDO1/TDOImmunosuppressive; Aryl hydrocarbon receptor (AhR) agonist
3-Hydroxykynurenine (3-HK)KMOPro-oxidant; Induces oxidative stress and apoptosis
Kynurenic acid (KYNA)KAT enzymesNeuroprotective; Antagonist of NMDA and α7-nicotinic receptors
Quinolinic acid (QUIN)3-Hydroxyanthranilate oxidaseExcitotoxic; NMDA receptor agonist

Biochemical Context of Kynurenine-3-Monooxygenase (KMO)

KMO is a 56-kDa enzyme anchored to the outer mitochondrial membrane, highly expressed in the liver, kidney, and immune-competent tissues. Its catalytic mechanism involves a ternary complex formation with KYN and NADPH, followed by oxygen activation to generate 3-HK. Structural analyses reveal that KMO’s active site contains conserved residues (Arg83, Tyr97 in Pseudomonas fluorescens KMO) that form hydrogen bonds with the substrate’s carboxylate group. Inhibitor binding studies demonstrate competitive inhibition at the KYN-binding pocket, where compounds like GSK065 establish polar interactions mimicking endogenous substrate contacts [8] [9].

GSK065 (chemical name: 3-[5-chloro-6-[(1R)-1-pyridin-2-ylethoxy]-1,2-benzoxazol-3-yl]propanoic acid) exemplifies structure-guided inhibitor design. With a molecular weight of 346.77 g/mol (C₁₇H₁₅ClN₂O₄), it features a chiral center ensuring stereoselective binding. Its carboxylate group engages KMO’s Arg83/Tyr97 network, while its chlorinated benzoxazole moiety occupies the hydrophobic substrate pocket. This confers exceptional potency, with an IC₅₀ of 4.5 nM against human KMO – a >100-fold improvement over early inhibitors like Ro 61-8048 (IC₅₀ ~37 nM) [5] [9] [10].

Table 2: Comparative Biochemical Properties of Select KMO Inhibitors

InhibitorIC₅₀ (nM)Molecular Weight (g/mol)Key Structural Features
GSK0654.5346.77Carboxylate; Chlorinated benzoxazole; Chiral center
Ro 61-804837,000405.42Sulfonamide; Nitrophenyl; Thiazole
JM6 (prodrug)N/A539.57Ester-masked Ro 61-8048 derivative
KNS366UndisclosedUndisclosedClinical-stage; Structure not public

Rationale for KMO Inhibition in Disease Pathogenesis

KMO inhibition corrects pathological imbalances in KP metabolites, offering therapeutic benefits in inflammatory, neurodegenerative, and oncological disorders:

  • Acute Pancreatitis & Multi-Organ Dysfunction (AP-MODS):In experimental AP-MODS, KMO deletion or inhibition with GSK065 analogs (e.g., GSK180) reduces plasma 3-HK to undetectable levels while elevating KYN (19-fold) and KYNA (81-fold). This shift attenuates lung, kidney, and liver injury by suppressing neutrophil infiltration, apoptosis, and oxidative stress. Notably, KMO inhibition does not affect pancreatic inflammation, confirming its selective action on systemic complications [3].

  • Neurodegenerative Disorders:3-HK and QUIN accumulate in Huntington’s (HD) and Alzheimer’s (AD) diseases, promoting excitotoxicity and free radical damage. KMO inhibition redirects metabolism toward KYNA, which antagonizes NMDA receptors and lowers extracellular glutamate. In HD models, this reduces striatal neurodegeneration and extends lifespan; in AD models, it prevents synaptic loss and memory deficits [7] [8].

  • Cancer Immunomodulation:Tumor-associated KMO upregulation elevates 3-HK, which induces T-cell apoptosis and polarizes macrophages toward immunosuppressive phenotypes. Inhibiting KMO increases intratumoral KYNA/AhR signaling, potentially countering IDO1-mediated immune escape. Combined with checkpoint inhibitors, this may reverse T-cell anergy [6].

Table 3: Metabolic Shifts After KMO Inhibition in Disease Models

Disease ModelChange in 3-HKChange in KYNChange in KYNAPhysiological Outcome
Acute Pancreatitis (Rat)Undetectable↑ 19-fold↑ 81-foldReduced lung/kidney apoptosis
Huntington’s (Mouse)↓ 50%↑ 3-fold↑ 2.5-foldDelayed motor deficits; Extended lifespan
Glioblastoma (Mouse)↓ 40%↑ 2.8-fold↑ 3.2-foldReduced TAM immunosuppression; Enhanced T-cell activity

Historical Development of KMO Inhibitors

The evolution of KMO inhibitors reflects incremental advances in potency, selectivity, and pharmacokinetics:

  • First-Generation Inhibitors (1990s–2000s):Ro 61-8048, a thiazole derivative, demonstrated in vivo efficacy in cerebral malaria and HD models but suffered from metabolic instability and poor brain penetration. Its prodrug JM6 circumvented these issues by inhibiting peripheral KMO, allowing KYN to cross the blood-brain barrier for central KYNA synthesis. However, JM6’s reliance on peripheral conversion limited its utility in CNS disorders with impaired transport mechanisms [7].

  • Second-Generation Compounds (2010s):GSK065 emerged from a University of Edinburgh-GSK partnership focusing on AP-MODS. Structure-activity relationship (SAR) studies optimized substrate analogs for intravenous delivery, yielding nanomolar inhibitors with >100-fold selectivity over related flavoprotein monooxygenases. X-ray co-crystallography (3.2 Å resolution) confirmed target engagement, showing GSK065’s carboxylate group hydrogen-bonded to KMO’s catalytic residues [1] [3] [9].

  • Current Clinical-Stage Candidates:KNS366, developed by Kynos Therapeutics, represents the only disclosed KMO inhibitor in Phase I trials (NCT not provided). Its design prioritizes brain penetration for neuroinflammatory indications, addressing a key limitation of earlier compounds. Results from its first-in-human study are anticipated in 2024 [4].

Table 4: Historical Progression of KMO Inhibitor Development

Properties

CAS Number

1953156-61-0

Product Name

GSK065

IUPAC Name

3-[5-chloro-6-[(1R)-1-pyridin-2-ylethoxy]-1,2-benzoxazol-3-yl]propanoic acid

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C17H15ClN2O4/c1-10(13-4-2-3-7-19-13)23-16-9-15-11(8-12(16)18)14(20-24-15)5-6-17(21)22/h2-4,7-10H,5-6H2,1H3,(H,21,22)/t10-/m1/s1

InChI Key

WPAHVUADNLXSOM-SNVBAGLBSA-N

SMILES

O=C(O)CCC1=NOC2=CC(O[C@@H](C3=NC=CC=C3)C)=C(Cl)C=C12

Solubility

Soluble in DMSO

Synonyms

GSK-065; GSK 065; GSK065

Canonical SMILES

CC(C1=CC=CC=N1)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl

Isomeric SMILES

C[C@H](C1=CC=CC=N1)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.